Carvyl propionate
Carvyl propionate
Carvyl propionate, also known as fema 2251, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Carvyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, carvyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Carvyl propionate has a sweet, fruity, and minty taste.
Brand Name:
Vulcanchem
CAS No.:
97-45-0
VCID:
VC0522769
InChI:
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3
SMILES:
CCC(=O)OC1CC(CC=C1C)C(=C)C
Molecular Formula:
C13H20O2
Molecular Weight:
208.3 g/mol
Carvyl propionate
CAS No.: 97-45-0
Cat. No.: VC0522769
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Carvyl propionate, also known as fema 2251, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Carvyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, carvyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Carvyl propionate has a sweet, fruity, and minty taste. |
|---|---|
| CAS No. | 97-45-0 |
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | (2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) propanoate |
| Standard InChI | InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3 |
| Standard InChI Key | DFVXNZOMAOGTBL-UHFFFAOYSA-N |
| SMILES | CCC(=O)OC1CC(CC=C1C)C(=C)C |
| Canonical SMILES | CCC(=O)OC1CC(CC=C1C)C(=C)C |
| Appearance | Solid powder |
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